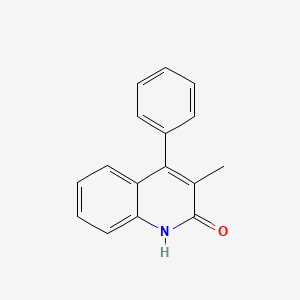

3-Methyl-4-phenyl-2(1H)-quinolinone

Description

3-Methyl-4-phenyl-2(1H)-quinolinone is a quinolinone derivative characterized by a methyl group at position 3 and a phenyl substituent at position 4 of the core heterocyclic structure. Quinolin-2(1H)-ones are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties .

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16(11)18/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXGEZLZGNKKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346932 | |

| Record name | 3-Methyl-4-phenyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37118-75-5 | |

| Record name | 3-Methyl-4-phenyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methyl-4-phenyl-2(1H)-quinolinone (CAS No. 37118-75-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-Methyl-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 2-methylquinolin-4(1H)-one with phenylacetaldehyde, followed by cyclization processes that yield the desired quinolinone structure. Various synthetic methodologies have been reported, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Properties

Numerous studies have reported the anticancer potential of 3-Methyl-4-phenyl-2(1H)-quinolinone. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), prostate cancer (PC-3), and lung fibroblast (MRC-5) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3-Methyl-4-phenyl-2(1H)-quinolinone | MDA-MB-231 | 10 |

| PC-3 | 15 | |

| MRC-5 | >25 |

The growth inhibition observed in these studies indicates that the compound has a dose-dependent effect on cell viability, particularly in aggressive cancer types. For instance, at a concentration of 10 µM, cell viability in MDA-MB-231 cells decreased to less than 47% after exposure to the compound for 72 hours .

The mechanism underlying the anticancer activity of 3-Methyl-4-phenyl-2(1H)-quinolinone appears to involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, this compound may disrupt cancer cell proliferation and survival pathways, leading to apoptosis in tumor cells .

Additional Biological Activities

Beyond its anticancer properties, 3-Methyl-4-phenyl-2(1H)-quinolinone has shown promise in other biological areas:

- Antimicrobial Activity : Some derivatives of quinolinones exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, warranting further investigation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of 3-Methyl-4-phenyl-2(1H)-quinolinone:

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth compared to controls.

- Safety Assessments : Toxicity studies indicate that while the compound shows promise as an anticancer agent, it can cause skin and eye irritation at higher concentrations, necessitating careful handling and formulation considerations .

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-4-phenyl-2(1H)-quinolinone has the molecular formula and features a fused bicyclic structure that enhances its interaction with biological targets. The methyl group at the 3-position and the phenyl group at the 4-position are crucial for its chemical reactivity and biological activity. This compound is primarily investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anticancer Activity

Research indicates that quinolinone derivatives exhibit significant anticancer properties. 3-Methyl-4-phenyl-2(1H)-quinolinone has been studied for its effects on cancer cell lines, showing promise as an anticancer agent. In particular:

- Mechanism of Action : The compound may influence cell proliferation and apoptosis pathways by interacting with specific enzymes and receptors involved in cancer progression.

- Case Studies : Similar quinolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that 3-Methyl-4-phenyl-2(1H)-quinolinone could exhibit comparable effects .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Methyl-4-phenyl-2(1H)-quinolinone is another area of interest. Quinolinones are known to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases:

- Biological Screening : In vitro studies have shown that quinolinones can inhibit pro-inflammatory cytokines, indicating that 3-Methyl-4-phenyl-2(1H)-quinolinone may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

Quinolinones are recognized for their antimicrobial properties, including antibacterial and antifungal activities. Research into 3-Methyl-4-phenyl-2(1H)-quinolinone suggests:

- Potential Applications : The compound could be explored for its efficacy against various microbial strains, which is vital in addressing antibiotic resistance issues .

Solid-phase Synthesis

This method allows for high-throughput screening and efficient synthesis of quinolinone derivatives:

- Process Overview : The solid-phase synthesis involves immobilizing reactants on a solid support to facilitate reactions while simplifying purification steps. High yields (>80%) and purity (>90%) can be achieved using this method .

Chemical Reactions

Various chemical reactions can be employed to synthesize this compound, often requiring careful control of reaction conditions to optimize yield and purity:

| Reaction Method | Description |

|---|---|

| Friedländer Reaction | Combines an aniline derivative with a ketone to form quinoline derivatives. |

| Condensation Reactions | Involves the reaction of carbonyl compounds with amines to form the quinoline structure. |

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Methyl-4-phenyl-2(1H)-quinolinone, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Simpler structure; less substitution diversity |

| 4-Aminoquinoline | Amino group at position 4 | Exhibits different biological activities |

| 6-Chloroquinoline | Chlorine substituent at position 6 | Enhanced lipophilicity; potential for different reactivity |

The distinct combination of substituents in 3-Methyl-4-phenyl-2(1H)-quinolinone imparts unique chemical reactivity and biological properties compared to these similar compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolinone derivatives exhibit varied bioactivities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Antimicrobial Activity: Compounds with bulky substituents, such as 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (), show moderate antimicrobial activity, likely due to enhanced hydrogen bonding (OH and NH groups) and planar aromaticity . In contrast, 3-Methyl-4-phenyl-2(1H)-quinolinone lacks polar groups, which may reduce water solubility but improve lipid bilayer penetration. Antiviral Potential: Prenylated derivatives (e.g., 3-(3-Methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-2(1H)-quinolinone) exhibit antiviral activity, suggesting lipophilic groups enhance target binding in viral enzymes . The phenyl group in 3-Methyl-4-phenyl-2(1H)-quinolinone may mimic this effect.

Role of Halogen and Hydroxy Groups Chloro and Fluoro Substituents: 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone () and 3-fluoro-4-methylquinolin-2(1H)-one () highlight the importance of halogenation for reactivity and target affinity. Fluorine’s electronegativity improves metabolic stability, while chlorine enhances electrophilicity for covalent bonding . Hydroxy Groups: 4-Hydroxy-3-phenylquinolin-2(1H)-one () demonstrates antioxidant activity, attributed to radical scavenging via the phenolic -OH group. The absence of a hydroxy group in 3-Methyl-4-phenyl-2(1H)-quinolinone may limit such activity but could reduce toxicity .

Synthetic Accessibility Derivatives like 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones () are synthesized via click chemistry, emphasizing modular approaches for diversification. Similarly, 3-Methyl-4-phenyl-2(1H)-quinolinone could be synthesized through condensation reactions (e.g., aldehyde + aniline derivatives, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.